![molecular formula C17H21N3O4S2 B2953735 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-41-9](/img/structure/B2953735.png)
3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups including dimethylbenzene, sulfonamide, and a benzothiadiazole derivative. This compound's elaborate structure suggests a multifaceted functionality, making it valuable for a variety of applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis pathways:
Starting Material: The synthesis might begin with readily available aromatic compounds such as 3,4-dimethylbenzene and benzenesulfonamide.
Nucleophilic Substitution Reaction: The benzenesulfonamide derivative can undergo nucleophilic substitution with ethylene derivatives.
Benzothiadiazole Formation: This step involves the formation of the benzothiadiazole ring, potentially through cyclization reactions using sulfur sources.
Oxidation Reactions: Oxidation reactions, possibly using agents like hydrogen peroxide, to introduce the dioxide functionalities.
Industrial Production Methods
Industrial-scale production may leverage:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Catalysis: Using catalytic processes to improve reaction rates and yields.
Purification: Employing techniques such as chromatography or recrystallization for purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at its methyl groups, potentially forming carboxylic acids.
Reduction: Reduction might target the sulfonamide group, reducing it to an amine.
Substitution: Electrophilic substitution reactions can modify the aromatic rings, allowing for functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride.
Catalysts: Acidic or basic catalysts might be used depending on the type of reaction.
Major Products
The reactions typically yield derivatives that retain the core structure of the compound, with added functionalities depending on the specific reaction.
Applications De Recherche Scientifique
3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is of significant interest in:
Chemistry: As a building block for designing novel materials.
Biology: Due to its potential interactions with biological molecules.
Medicine: It might have therapeutic potential, pending further research.
Industry: As an intermediate in the synthesis of dyes, pharmaceuticals, or materials.
Mécanisme D'action
The compound's mechanism of action can involve:
Molecular Interactions: It may interact with biological targets such as enzymes or receptors.
Pathways: The molecule could influence metabolic or signaling pathways, potentially modulating cellular activities.
Comparaison Avec Des Composés Similaires
Compared to other benzothiadiazole derivatives:
Unique Functional Groups: The presence of sulfonamide and dimethyl groups differentiates it.
Application Potential: Its structural uniqueness can lead to distinct biological activities or material properties.
List of Similar Compounds
Benzothiadiazole: Without the sulfonamide and dimethyl functionalities.
Sulfonamide Derivatives: Lacking the benzothiadiazole ring.
Dimethylbenzene Derivatives: Without the additional functional groups.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-13-8-9-15(12-14(13)2)25(21,22)18-10-11-20-17-7-5-4-6-16(17)19(3)26(20,23)24/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWURBVRUBCTSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2953654.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)
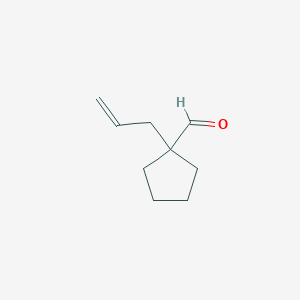
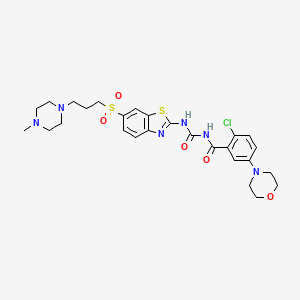
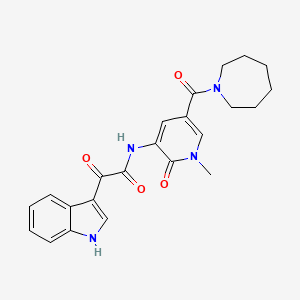
![3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole](/img/structure/B2953660.png)
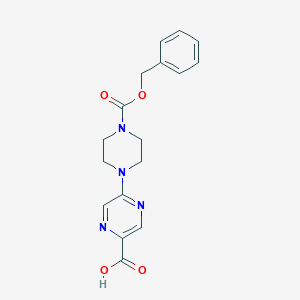
![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)
![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)
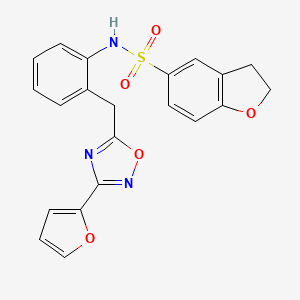
![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
